ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Description
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is an organic compound notable for its complex structure which includes phenyl, pyrrolo[2,3-d]pyrimidin, and piperidine units
Properties
IUPAC Name |
ethyl 1-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O2/c1-2-36-26(35)19-11-13-33(14-12-19)24-23-22(18-7-4-3-5-8-18)16-34(25(23)32-17-31-24)21-10-6-9-20(15-21)27(28,29)30/h3-10,15-17,19H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZJZXNMDDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multiple steps. The initial stage usually includes the formation of the pyrrolo[2,3-d]pyrimidin core through a series of cyclization reactions involving amines and aldehydes. Subsequent steps often include the introduction of the phenyl groups and the piperidine unit through nucleophilic substitutions and coupling reactions. Typical conditions involve the use of solvents like dichloromethane, catalysts like palladium or copper, and temperature-controlled reactions ranging from room temperature to reflux conditions.
Industrial Production Methods:
Industrial production typically scales up the laboratory synthesis methods with optimizations for yield and cost-effectiveness. It often involves continuous-flow reactors to ensure consistent reaction conditions and high throughput. The selection of catalysts and reagents is crucial to minimize by-products and maximize purity.
Chemical Reactions Analysis
Types of Reactions:
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo a variety of reactions including:
Oxidation: Converts the ethyl group to an acid or aldehyde under conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can reduce the phenyl rings, particularly affecting substituents on the aromatic rings.
Substitution: Both electrophilic and nucleophilic substitutions can occur, especially involving the trifluoromethyl and phenyl groups. Common reagents include halogens, alkoxides, and other nucleophiles.
Common Reagents and Conditions:
Reagents like lithium aluminum hydride for reductions, N-bromosuccinimide for bromination, and boron tribromide for demethylations are frequently used. Reaction conditions often need fine-tuning to avoid overreaction and ensure high selectivity.
Major Products:
Depending on the reaction conditions, major products can include various derivatives of the parent compound with modifications on the phenyl and pyrimidine rings, leading to new functional groups or enhanced biological activities.
Scientific Research Applications
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has numerous applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: As a probe in studying biological systems due to its structural similarities with certain biological molecules.
Medicine: Potential use as a lead compound in drug discovery, targeting conditions such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
Mechanism:
The compound can interact with various molecular targets due to its structural motifs. It may inhibit enzymes by binding to active sites or modulate receptor activity through ligand binding. Its action often involves disrupting specific molecular pathways crucial for cell survival or proliferation.
Molecular Targets and Pathways:
Potential targets include kinases, G-protein coupled receptors, and ion channels. The involvement in pathways like the MAPK/ERK pathway or PI3K/AKT pathway could explain its effects in cellular signaling and growth regulation.
Comparison with Similar Compounds
Ethyl 7-(3-(trifluoromethyl)phenyl)-pyrrolo[2,3-d]pyrimidin-4-ylcarboxylate
5-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine
1-(3-(Trifluoromethyl)phenyl)-7-phenyl-pyrrolo[2,3-d]pyrimidine
Each of these compounds has distinct modifications that can affect their chemical and biological properties, but ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate remains unique in its balance of structural complexity and functional diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
